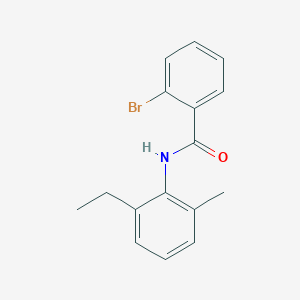

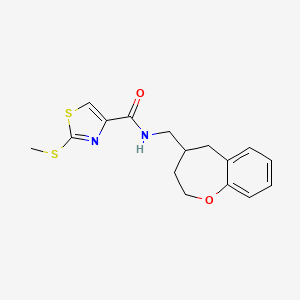

4-(6-chloro-1,3-benzothiazol-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a multifaceted molecule that involves the fusion of benzothiazole, pyrrolidine, and oxazepane moieties. It represents a structural complexity that offers a wide range of chemical behaviors and interactions due to the presence of heteroatoms and versatile functional groups. These structural features suggest potential for various chemical reactions and interactions, physical and chemical properties, and applications in materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

Synthesis of related compounds typically involves cyclization reactions of benzotriazole derivatives, as well as reactions involving pyrrolidinones and isoindolinones. For example, Katritzky et al. (2001) demonstrated the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through Lewis acid-mediated cyclizations of benzotriazole derivatives (Katritzky, Xu, He, & Mehta, 2001). This provides a foundational method that could be adapted for the synthesis of the target compound by incorporating the specific substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives showcases a range of conformations and intermolecular interactions, as studied by Lindgren et al. (2013) for different hydrazones derivatives (Lindgren et al., 2013). The study highlights the importance of heteroatoms in defining the molecular geometry and potential hydrogen bonding patterns, which are crucial for understanding the chemical behavior of the target compound.

Chemical Reactions and Properties

The chemical reactivity of benzothiazoles and related compounds involves interactions with nucleophiles, electrophiles, and the potential for ring transformations under various conditions. Dorofeenko et al. (1973) explored the reactions of benzothiazol-2-yl derivatives with ammonia and amines, leading to the synthesis of heteroaryl-substituted benzothiazoles (Dorofeenko, Koblik, Tertov, & Polyakova, 1973). This suggests a pathway for functionalizing the benzothiazole portion of the target compound.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are integral to understanding how a compound behaves under different conditions. The synthesis and characterization of related compounds provide insights into these properties, as demonstrated by Hulina and Kaplaushenko (2017) in their work on triazoles and tetrazoles (Hulina & Kaplaushenko, 2017). While specific data on the target compound might not be available, analogous compounds offer a basis for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. For instance, Mohammadpoor-Baltork et al. (2007) reported on the synthesis of benzothiazoles under solvent-free conditions, highlighting the influence of catalytic conditions on the yield and purity of the products (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007). Such studies are valuable for designing the synthesis and modification of the target compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed various synthetic pathways to create derivatives of benzothiazole, aiming to explore their potential applications in medicinal chemistry. For instance, Patel et al. (2007) describe the synthesis of pyridine derivatives with antibacterial and antifungal activities, starting from amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. This work highlights the versatility of benzothiazole derivatives in synthesizing compounds with potential bioactivity (Patel & Agravat, 2007). Similarly, Katritzky et al. (2001) report on the cyclizations of pyrrolidinones and isoindolinones to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the chemical diversity achievable from benzothiazole and pyridine derivatives (Katritzky, Xu, He, & Mehta, 2001).

Biological Activities

Investigations into the structure-activity relationships of benzothiazole derivatives for pharmaceutical applications have been conducted. Stec et al. (2011) focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, using a benzothiazole derivative as a potent inhibitor in vitro and in vivo. This study illustrates the potential of benzothiazole derivatives in the development of new therapeutic agents (Stec et al., 2011). Another example is provided by Patel and Shaikh (2010), who synthesized 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, demonstrating significant antimicrobial activity, further underscoring the pharmacological relevance of these compounds (Patel & Shaikh, 2010).

Vasorelaxant Properties

Nofal et al. (2013) synthesized compounds incorporating the 1H-benzimidazol-2-yl function, which exhibited significant vasodilation properties, demonstrating the potential of benzothiazole derivatives in developing treatments for cardiovascular diseases (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).

Propiedades

IUPAC Name |

4-(6-chloro-1,3-benzothiazol-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2S/c18-13-3-4-14-15(9-13)24-16(19-14)21-7-8-23-12-17(22,11-21)10-20-5-1-2-6-20/h3-4,9,22H,1-2,5-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGNLZMZWKMQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CN(CCOC2)C3=NC4=C(S3)C=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)

![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)